Hydralazine-15N4 pyruvic acid hydrazone is a stable isotopic derivative of hydralazine, a medication primarily used as a vasodilator for treating hypertension and heart failure. This compound is significant in pharmacological research due to its potential therapeutic effects and unique metabolic pathways. It is classified under hydrazones, which are compounds formed by the condensation of hydrazine with aldehydes or ketones.
Hydralazine-15N4 pyruvic acid hydrazone is synthesized from hydralazine, which has a well-established clinical use as an antihypertensive agent. Its classification falls within the broader category of hydrazones, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . The specific isotopic labeling with nitrogen-15 allows for enhanced tracking in metabolic studies.
The synthesis of hydralazine-15N4 pyruvic acid hydrazone involves several steps:
Technical details regarding the synthesis often involve monitoring the reaction progress via thin-layer chromatography (TLC) and confirming the structure through nuclear magnetic resonance (NMR) spectroscopy .
The molecular formula of hydralazine-15N4 pyruvic acid hydrazone is , with a molecular weight of approximately 234.20 g/mol. The structure features a hydrazone functional group () linked to a pyruvic acid moiety, which contributes to its biological activity.
Hydralazine-15N4 pyruvic acid hydrazone undergoes various chemical reactions that can influence its pharmacological properties:
The degradation kinetics can be modeled using first-order rate equations, which help in understanding its stability and efficacy as a therapeutic agent.
The mechanism through which hydralazine-15N4 pyruvic acid hydrazone exerts its effects primarily involves vasodilation. It acts by relaxing vascular smooth muscle through the inhibition of calcium influx and modulation of nitric oxide pathways. This results in decreased peripheral resistance and lower blood pressure.
Hydralazine-15N4 pyruvic acid hydrazone exhibits several notable physical and chemical properties:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .
Hydralazine-15N4 pyruvic acid hydrazone serves several scientific purposes:
Hydralazine-15N4 Pyruvic Acid Hydrazone (CAS: 1346606-25-4) is a isotopically labeled analog of the endogenous hydralazine metabolite. Its molecular formula is C11H1015N4O2, with a molecular weight of 234.2 g/mol – a 4 Da increase compared to the unlabeled compound due to four 15N atoms replacing natural 14N [1] [3] [7]. The isotopic labeling occurs specifically at the hydrazone nitrogen atoms: two within the hydralazine-derived phthalazine ring and two in the hydrazone bridge (-NH-N=) [3]. This configuration is critical for traceability in metabolic studies. The compound exists as configurational isomers (E/Z) around the hydrazone bond, influencing its reactivity and detection [4].
Table 1: Atomic Composition of Hydralazine-15N4 Pyruvic Acid Hydrazone
Element | Count | Isotope Form | Position in Molecule |
---|---|---|---|
Carbon | 11 | 12C | Entire skeleton |
Hydrogen | 10 | 1H | Entire skeleton |
Nitrogen | 4 | 15N | Phthalazine ring (2N), Hydrazone bridge (2N) |
Oxygen | 2 | 16O | Carboxyl group |
The compound exhibits a predicted pKa of 10.75 ± 0.70, indicating it predominantly exists in its protonated, neutral form under physiological conditions (pH 7.4) [6]. Solubility is limited in aqueous media but moderate in polar organic solvents: it is slightly soluble in DMSO and methanol, with sonication often required for dissolution [6] [8]. Its solid form is stable at room temperature when protected from light and moisture, but solutions degrade rapidly under physiological conditions. A 1985 clinical study noted significant hydrolysis in vivo, with a plasma half-life ranging from 2.06 to 5.97 hours across subjects [4]. The crystalline form shows a yellow coloration and a predicted density of 1.39 g/cm³ [6].
Table 2: Key Physicochemical Parameters
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 234.2 g/mol | - |
pKa | 10.75 ± 0.70 (Predicted) | Determined computationally [6] |
Solubility | Slight in DMSO, Methanol | Requires sonication [6] [8] |
Melting Point | Not reported | - |
Boiling Point | 525.6±42.0 °C (Predicted) | [6] |
Stability in Plasma | t1/2 = 2.06–5.97 h | Highly variable between subjects [4] |
The unlabeled counterpart (CAS: 67536-13-4; C11H10N4O2) has a molecular weight of 230.22 g/mol – 4 Da lighter than the 15N4-labeled version [1] [3] [6]. This mass difference enables unambiguous distinction in mass spectrometry. While both forms share identical chromatographic behavior in HPLC-UV systems, they resolve cleanly in LC-MS due to distinct m/z peaks: [M+H]+ at m/z 231 for unlabeled versus m/z 235 for the 15N4 isotopologue [3] [6]. Chemically, the compounds behave identically in reactions, but the labeled variant shows slightly enhanced metabolic stability in vitro due to kinetic isotope effects, though this is negligible under physiological conditions [4]. The unlabeled form serves as the reference standard for pharmacokinetic assays, while the labeled version is used as an internal standard to correct for extraction efficiency and ionization variability [1] [7].
Table 3: Comparative Properties of Labeled vs. Unlabeled Compounds
Property | Hydralazine-15N4 Pyruvic Acid Hydrazone | Unlabeled Hydralazine Pyruvic Acid Hydrazone |
---|---|---|
CAS Number | 1346606-25-4 | 67536-13-4 |
Molecular Formula | C11H1015N4O2 | C11H10N4O2 |
Molecular Weight | 234.20 g/mol | 230.22 g/mol |
MS [M+H]+ | m/z 235 | m/z 231 |
UV Spectrum | Identical λmax | Identical λmax |
Primary Use | Internal standard, Tracer studies | Pharmacokinetic reference, Impurity testing |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4